2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid
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Overview
Description
2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process .
Industrial Production Methods
The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative and antimicrobial activities.
Mechanism of Action
The mechanism of action for 2-(tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial properties.
Uniqueness
2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of the tert-butoxycarbonylamino group, which enhances its stability and biological activity .
Biological Activity
2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H22N4O6
- CAS Number : 2306262-27-9
- Molecular Weight : 390.4 g/mol
- Purity : 97% .
The biological activity of this compound is primarily linked to its interaction with various biological receptors and enzymes. Specifically, it has been studied as an antagonist of the P2Y14 receptor, which plays a significant role in mediating inflammatory responses. The P2Y14 receptor is a member of the G protein-coupled receptor (GPCR) family that responds to purinergic signaling, influencing neutrophil motility and other inflammatory processes .
Key Interactions:
- Electrostatic Interactions : The carboxylate group forms electrostatic interactions with lysine residues in the receptor.
- Hydrogen Bonding : The compound engages in hydrogen bonding with critical amino acids in the receptor's binding pocket .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound can inhibit the P2Y14 receptor, leading to reduced inflammatory responses. This property suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma and kidney inflammation .
Anticancer Potential
Studies have explored the use of pyrido[4,3-d]pyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cancer cell cycle arrest and apoptosis .
Case Study 1: Inhibition of P2Y14 Receptor
A study demonstrated that specific derivatives of pyrido[4,3-d]pyrimidine exhibited significant antagonistic effects on the P2Y14 receptor. These findings suggest that modifications to the core structure can enhance anti-inflammatory efficacy .
Case Study 2: CDK Inhibition and Cancer Therapy
Another research effort focused on synthesizing analogs based on the pyrido[4,3-d]pyrimidine scaffold. These compounds showed promising results in inhibiting CDK activity, leading to reduced viability of cancer cell lines in vitro .
Data Tables
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H22N4O6 |
Molecular Weight | 390.4 g/mol |
CAS Number | 2306262-27-9 |
Purity | 97% |
Biological Activity | Observations |
---|---|
Anti-inflammatory | Inhibits P2Y14 receptor |
Anticancer | Inhibits CDK activity |
Properties
Molecular Formula |
C13H14N4O4 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrido[4,3-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C13H14N4O4/c1-13(2,3)21-12(20)17-11-15-6-7-5-14-9(10(18)19)4-8(7)16-11/h4-6H,1-3H3,(H,18,19)(H,15,16,17,20) |
InChI Key |
MRZLOBFMHFVUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=CC(=NC=C2C=N1)C(=O)O |
Origin of Product |
United States |
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